3-Amino-4-methoxy-N-methylbenzamide Hydrochloride (CAS 1210647-77-0): A Keystone Scaffold in Modern Neuroimmunology and Ion Channel Drug Discovery
3-Amino-4-methoxy-N-methylbenzamide Hydrochloride (CAS 1210647-77-0): A Keystone Scaffold in Modern Neuroimmunology and Ion Channel Drug Discovery
Executive Summary
In the landscape of modern drug discovery, the selection of a core chemical scaffold dictates the trajectory of lead optimization, target affinity, and pharmacokinetic viability. 3-Amino-4-methoxy-N-methylbenzamide hydrochloride (CAS 1210647-77-0) has emerged as a highly versatile, privileged building block[1]. Originally utilized as a foundational intermediate in the synthesis of ion channel modulators, this scaffold has recently gained critical prominence in neuroimmunology—specifically in the synthesis of first-in-class small molecule agonists for the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2)[2][3].
This technical whitepaper provides an in-depth analysis of the structural logic, synthetic utility, and validated experimental workflows associated with this compound, designed specifically for researchers and drug development professionals.
Structural Logic & Physicochemical Profiling
As application scientists, we recognize that a scaffold's utility is driven by its functional group topology. The 3-amino-4-methoxy-N-methylbenzamide architecture provides a highly tunable pharmacophore:
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N-methylamide Group: Acts as a precise hydrogen bond donor and acceptor. The methyl substitution restricts rotational degrees of freedom, optimizing the entropic penalty upon binding to target kinase hinge regions or receptor pockets.
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Methoxy Group: Conformationally locks the adjacent functional groups via steric hindrance and provides an electron-rich aromatic core, which is critical for stabilizing subsequent electrophilic aromatic substitutions.
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Amino Group: Serves as a versatile synthetic handle for further functionalization (e.g., amide couplings, sulfonamides) and acts as a key electron-donating group.
Table 1: Physicochemical Properties Summary
| Property | Value |
| Chemical Name | 3-Amino-4-methoxy-N-methylbenzamide hydrochloride |
| CAS Number (HCl Salt) | 1210647-77-0[1] |
| CAS Number (Free Base) | 878160-14-6[4] |
| Molecular Formula | C9H12N2O2 · HCl |
| Molecular Weight | 216.66 g/mol (Salt); 180.20 g/mol (Free Base)[4] |
| SMILES (Free Base) | O=C(NC)C1=CC=C(N)C(OC)=C1[1] |
| Structural Role | Precursor for TREM2 agonists, CRAC/Nav1.7 modulators |
Synthetic Utility: Translating Scaffold to Therapeutics
Neuroimmunology: TREM2 Agonism
TREM2 is a critical immune receptor in the central nervous system that regulates microglial phagocytosis and neuroinflammatory responses. Variants in TREM2 are established genetic risk factors for Alzheimer's disease[3]. Historically, TREM2 modulation relied on monoclonal antibodies, which suffer from poor blood-brain barrier (BBB) penetration.
Recent breakthroughs have utilized 3-amino-4-methoxy-N-methylbenzamide as the core starting material to synthesize direct small-molecule TREM2 agonists[2]. These molecules successfully reprogram microglia, promoting the clearance of amyloid-beta (Aβ) and protecting synapses.
Fig 1: TREM2 signaling pathway activated by CAS 1210647-77-0 derived agonists.
Ion Channel Modulation: CRAC and Nav1.7
Beyond neuroimmunology, the free base (CAS 878160-14-6) is a documented precursor in the synthesis of pyrazole derivatives acting as Calcium Release-Activated Calcium (CRAC) channel modulators, targeting autoimmune and inflammatory disorders[5]. Furthermore, it is utilized in synthesizing aryl carboxamide derivatives that function as voltage-gated sodium channel (Nav1.7) inhibitors for chronic pain management[6].
Experimental Workflows & Causality
To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), the following protocols detail the synthesis of the TREM2 agonist intermediate. We do not merely list steps; we explain the chemical causality and establish self-validating checkpoints.
Fig 2: Regioselective synthetic workflow for TREM2 agonist intermediates.
Protocol 4.1: Regioselective Bromination[2]
Objective: Synthesis of 3-amino-5-bromo-4-methoxy-N-methylbenzamide.
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Preparation: Dissolve 3-amino-4-methoxy-N-methylbenzamide (1 eqv.) in anhydrous DMF (20 mL) in an oven-dried flask.
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Reagent Addition: Slowly add N-Bromosuccinimide (NBS, 1 eqv.), followed by butadiene sulfone (0.7 eqv.) and aqueous HCl (2 mL conc. HCl in 12.5 mL water).
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Reaction: Stir at room temperature for 6 hours.
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Causality & Mechanism: The methoxy and amino groups strongly activate the aromatic ring, directing electrophilic substitution to the ortho/para positions. The C5 position is sterically and electronically favored. Aqueous HCl is critical here; it protonates NBS, generating a highly reactive electrophilic bromine species ( Br+ or H2OBr+ ) necessary to overcome the partial deactivation from the meta-amide group. Butadiene sulfone acts to modulate the reaction kinetics, preventing over-bromination.
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Self-Validating System: Monitor via TLC (UV 254 nm). The product will show a distinct Rf shift due to increased lipophilicity. Validate via LC-MS; look for the [M+H]+ shift from 181 to 259/261, confirming the classic 1:1 isotopic ratio of a monobrominated species.
Protocol 4.2: Amide Coupling via Nucleophilic Catalysis[2][3]
Objective: Synthesis of 3-bromo-4-methoxy-N-methyl-5-(3-methylenecyclobutane-1-carboxamido)benzamide.
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Preparation: Combine the brominated intermediate (1 eqv.) with 3-methylenecyclobutane-1-carboxylic acid.
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Activation: Add EDC·HCl and 4-dimethylaminopyridine (DMAP, 2 eqv.). Stir at room temperature for 2 hours.
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Causality & Mechanism: The aniline nitrogen is highly sterically hindered by the adjacent bromine and methoxy groups, and its nucleophilicity is blunted. EDC·HCl activates the carboxylic acid, while DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that forces the coupling. EDC·HCl is chosen specifically because its urea byproduct is water-soluble, allowing for a clean aqueous workup.
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Self-Validating System: Validate via 1H NMR. The reaction is confirmed complete by the disappearance of the broad aniline −NH2 singlet and the emergence of a new, downfield amide −NH singlet.
Analytical Validation Data
To ensure rigorous scientific integrity, the quantitative NMR data for the coupled TREM2 agonist intermediate is summarized below for reference comparison[2].
Table 2: NMR Validation Data for Coupled Intermediate
| Analytical Method | Observed Shifts / Values |
| 1H NMR (500 MHz, DMSO- d6 ) | δ 8.03 (d, J = 4.8 Hz, 1H), 7.97 (s, 1H), 6.94 (s, 1H), 6.67 (s, 1H), 5.02 (s, 2H), 3.80 (s, 3H), 2.91 (s, 4H), 2.71 (d, J = 4.7 Hz, 3H). |
| 13C NMR (126 MHz, DMSO- d6 ) | δ 173.54, 167.90, 162.79, 150.73, 145.49, 131.49, 127.13, 121.86, 115.73, 113.60, 106.83, 56.88, 35.49, 31.26, 26.49. |
| Mass Spectrometry (MS) | m/z found 355.16. |
References
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BLD Pharm. "17481-27-5 | 3-Amino-4-methoxybenzamide | BLD Pharm (Includes CAS 1210647-77-0 specification)". bldpharm.com. 1
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National Institutes of Health (PMC). "TREM2 Activation by First-in-Class Direct Small Molecule Agonists: DEL Screening, Optimization, Biophysical Validation, and Functional Characterization". nih.gov. 2
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bioRxiv. "Small Molecule Agonists of TREM2 Reprogram Microglia and Protect Synapses in Human Alzheimer's Models". biorxiv.org. 3
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European Patent Office. "EP2848615A1 - New pyrazole derivatives as CRAC channel modulators". googleapis.com. 5
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Google Patents. "WO2011103196A1 - Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain". google.com. 6
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